Clinafloxacin - 105956-97-6

Clinafloxacin

Catalog Number: EVT-312008
CAS Number: 105956-97-6
Molecular Formula: C17H17ClFN3O3
Molecular Weight: 365.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
7-(3-amino-1-pyrrolidinyl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-3-quinolinecarboxylic acid is a member of quinolines.
Clinafloxacin is a fluoroquinolone antibacterial currently under research. It has been proven to present good antibiotic properties. However, its approval and release have been halted due to the presence of serious side effects.
Future Directions
  • Understanding Resistance Mechanisms: Further research is needed to fully elucidate the mechanisms of resistance to Clinafloxacin, particularly in clinically relevant pathogens like Streptococcus pneumoniae []. Investigating the emergence and spread of resistance, especially in the context of its potential use in veterinary medicine, is crucial.
  • Developing Safer Derivatives: Exploring structural modifications to the Clinafloxacin molecule could lead to the development of derivatives with improved safety profiles while retaining its potent antibacterial activity [].
  • Evaluating New Drug Combinations: Research on combining Clinafloxacin with other antibiotics could lead to more effective treatment strategies for persistent and difficult-to-treat bacterial infections [, ].
  • Exploring Veterinary Applications: Given its in vitro and in vivo activity against important animal pathogens, further research is needed to assess the potential of Clinafloxacin for treating bacterial infections in livestock [].

Pazufloxacin

Compound Description: Pazufloxacin is a fluoroquinolone antibiotic. In one study, a pazufloxacin derivative conjugated with fluorescein isothiocyanate (PAZ-FITC) was used as a heterologous tracer in a fluorescence polarization immunoassay (FPIA) for detecting clinafloxacin residues in goat milk []. This heterologous strategy significantly enhanced the sensitivity of the assay compared to using a homologous clinafloxacin tracer.

Relevance: While pazufloxacin and clinafloxacin are both fluoroquinolone antibiotics, their structural differences allowed for the development of a highly sensitive and specific FPIA for clinafloxacin when pazufloxacin was employed as a heterologous tracer []. This approach highlights the utility of structurally related compounds in analytical chemistry for enhancing detection methods.

Sparfloxacin

Compound Description: Sparfloxacin is a fluoroquinolone antibiotic. It exhibits in vitro activity against a variety of bacterial species, including Streptococcus pneumoniae, Bacteroides fragilis, and Enterococcus faecium. Studies have investigated sparfloxacin's use in treating experimental endocarditis caused by multidrug-resistant strains of these bacteria, often in comparison to clinafloxacin [, , , ].

Ciprofloxacin

Compound Description: Ciprofloxacin is a widely used fluoroquinolone antibiotic. It acts by inhibiting bacterial DNA gyrase and topoisomerase IV. Numerous studies have compared its activity to clinafloxacin against a wide range of bacterial species [, , , , , , , , , , , ].

Relevance: Ciprofloxacin serves as a benchmark for comparing the activity of newer fluoroquinolones like clinafloxacin [, , , , , , , , , , , ]. Clinafloxacin generally exhibits greater potency and a broader spectrum of activity than ciprofloxacin, especially against Gram-positive organisms and fluoroquinolone-resistant strains [, , , , ]. This improved activity is attributed in part to clinafloxacin's enhanced ability to target both DNA gyrase and topoisomerase IV, even in the presence of mutations commonly associated with quinolone resistance [, , , ].

Trovafloxacin

Compound Description: Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic that was withdrawn from the market due to safety concerns. It has been investigated for its activity against various bacteria, including Streptococcus pneumoniae and Bacteroides fragilis, and its efficacy was often compared to that of clinafloxacin [, , , , , , ].

Levofloxacin

Compound Description: Levofloxacin is a broad-spectrum fluoroquinolone antibiotic commonly used to treat respiratory and urinary tract infections. Its activity against various bacterial species, including Streptococcus pneumoniae and Legionella pneumophila, has been compared with that of clinafloxacin [, , , , ].

Gemifloxacin

Compound Description: Gemifloxacin is a fluoroquinolone antibiotic with activity against a broad spectrum of bacteria, particularly those associated with respiratory tract infections. Studies have compared its activity and efficacy to those of clinafloxacin, primarily against Streptococcus pneumoniae [, , , ].

Relevance: Gemifloxacin and clinafloxacin share structural similarities as fluoroquinolone antibiotics and display potent activity against various bacterial species [, , , ]. Notably, both drugs exhibit potent activity against strains of Streptococcus pneumoniae with mutations in DNA gyrase or topoisomerase IV []. This dual-targeting ability is advantageous as it can potentially suppress the emergence of resistance.

Moxifloxacin

Compound Description: Moxifloxacin is a fluoroquinolone antibiotic effective against various bacterial infections, including respiratory and skin infections. It has been extensively compared to clinafloxacin in terms of activity against a range of bacterial species, including Streptococcus pneumoniae, Staphylococcus aureus, and Legionella pneumophila [, , , , , , ].

Relevance: Moxifloxacin and clinafloxacin are both fluoroquinolone antibiotics and exhibit potent activity against a broad range of bacteria, including some resistant to other quinolones [, , , , , , ]. While clinafloxacin often shows greater potency against Staphylococcus aureus, their activities against Legionella pneumophila and Streptococcus pneumoniae are largely comparable []. Notably, both drugs demonstrate a favorable pharmacokinetic profile and a reduced likelihood of selecting for resistant mutants, particularly compared to older generation fluoroquinolones.

Gatifloxacin

Compound Description: Gatifloxacin is a broad-spectrum fluoroquinolone antibiotic with activity against a wide range of bacteria. Its activity against various bacterial species, including Streptococcus pneumoniae and Staphylococcus aureus, has been compared with that of clinafloxacin [, , , , ].

Bay 12-8039

Compound Description: Bay 12-8039 is a fluoroquinolone antibiotic. It has shown potent activity against Gram-positive cocci, particularly those resistant to ciprofloxacin [].

Relevance: Bay 12-8039, like clinafloxacin, is a fluoroquinolone antibiotic with enhanced activity against Gram-positive cocci, surpassing the efficacy of ciprofloxacin against these pathogens []. The increased potency of Bay 12-8039 against Gram-positive cocci is attributed to its azabicyclo moiety at position C7, a structural feature also present in other potent quinolones like trovafloxacin.

PD 131628

Compound Description: PD 131628 is a fluoroquinolone antibiotic and the active metabolite of the prodrug CI-990. Studies have evaluated its in vitro activity against various bacterial species, including Pseudomonas aeruginosa and Xanthomonas maltophilia, often in comparison to clinafloxacin [, , , ].

Relevance: PD 131628 and clinafloxacin are both fluoroquinolone antibiotics and exhibit potent in vitro activity against a range of bacteria, including Pseudomonas aeruginosa, even those resistant to aminoglycosides [, , , ]. Notably, both compounds display favorable activity against Xanthomonas maltophilia, with clinafloxacin demonstrating slightly better potency [].

Sitafloxacin

Compound Description: Sitafloxacin is a fluoroquinolone antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria. Studies have compared its in vitro potency to clinafloxacin, particularly against genetically defined clinical isolates of Staphylococcus aureus [].

Relevance: Sitafloxacin, similar to clinafloxacin, is a fluoroquinolone antibiotic that exhibits potent in vitro activity against a broad range of bacteria, including Staphylococcus aureus strains with varying resistance patterns []. Both compounds demonstrate favorable activity against strains with mutations in the grl and gyr gene loci, which commonly confer quinolone resistance.

Grepafloxacin

Compound Description: Grepafloxacin is a fluoroquinolone antibiotic. Studies have examined its bactericidal activity against Streptococcus pneumoniae in comparison to clinafloxacin [].

Relevance: Grepafloxacin and clinafloxacin are both fluoroquinolone antibiotics that demonstrate bactericidal activity against Streptococcus pneumoniae []. While both drugs can effectively kill pneumococci, clinafloxacin generally exhibits more rapid and potent bactericidal activity compared to grepafloxacin.

Ofloxacin

Compound Description: Ofloxacin is a fluoroquinolone antibiotic used to treat various bacterial infections. Studies have evaluated its activity against Xanthomonas maltophilia and its effects on hematopoiesis in sublethally irradiated mice, often in comparison to clinafloxacin [, ].

Relevance: Ofloxacin and clinafloxacin are both fluoroquinolone antibiotics, but they exhibit differences in their activity against specific bacterial species and their effects on mammalian cells [, ]. For instance, clinafloxacin shows greater potency against Xanthomonas maltophilia compared to ofloxacin []. In a study on murine hematopoiesis, ofloxacin exhibited an inhibitory effect on the growth of myeloid progenitor cells (CFU-C) in vitro at clinically relevant concentrations, while clinafloxacin showed a stimulatory effect at similar concentrations [].

Norfloxacin

Compound Description: Norfloxacin is a fluoroquinolone antibiotic used primarily to treat urinary tract infections. Its activity against Xanthomonas maltophilia and its impact on hematopoiesis in sublethally irradiated mice have been investigated, often in comparison to clinafloxacin [, ].

Pefloxacin

Compound Description: Pefloxacin is a fluoroquinolone antibiotic used to treat a variety of bacterial infections, primarily in veterinary medicine. It has been evaluated for its activity against Enterococcus faecium [].

CI-990

Compound Description: CI-990 is a prodrug that is metabolized to its active form, PD 131628, in vivo. It is a fluoroquinolone antibiotic with activity against a range of bacterial species [, ].

Relevance: CI-990 is structurally related to clinafloxacin as both are fluoroquinolone antibiotics [, ]. While CI-990 itself is a prodrug, its active metabolite, PD 131628, directly inhibits bacterial DNA gyrase and topoisomerase IV, similar to clinafloxacin. Both CI-990 and clinafloxacin have shown promising activity against a range of bacterial species, including those resistant to other quinolones, emphasizing their potential as therapeutic agents for bacterial infections.

Classification and Source

Clinafloxacin belongs to the fluoroquinolone class of antibiotics, which are synthetic derivatives of nalidixic acid. It was developed by the pharmaceutical company Pfizer, and its chemical structure allows it to target bacterial DNA synthesis effectively. The compound is characterized by a unique molecular structure that enhances its antibacterial efficacy compared to earlier fluoroquinolones.

Synthesis Analysis

The synthesis of clinafloxacin involves several steps, primarily focusing on the modification of existing fluoroquinolone frameworks. One notable method includes the chlorine formylation process, where clinafloxacin reacts with chloroform and solid phosgene in a controlled environment. The procedure is as follows:

  1. Reagents Preparation: Clinafloxacin is combined with chloroform in a reaction flask.
  2. Chlorine Formylation: A solution of solid phosgene is added dropwise under stirring. This reaction occurs at low temperatures (ice bath) for approximately seven hours.
  3. Post-reaction Processing: After the reaction, triethylamine is added to neutralize the system, followed by monitoring via thin-layer chromatography (TLC) to confirm completion.
  4. Isolation and Purification: The product is extracted using dichloromethane and purified through column chromatography, yielding a high percentage of clinafloxacin derivatives suitable for further applications .
Molecular Structure Analysis

Clinafloxacin's molecular formula is C17H17ClFN3O3C_{17}H_{17}ClFN_{3}O_{3}, with a molar mass of approximately 365.79g/mol365.79\,g/mol. The structure features a fluorinated aromatic ring, a piperazine moiety, and a carboxylic acid group, which are critical for its biological activity.

  • Key Structural Features:
    • Fluorine Atom: Enhances lipophilicity and antibacterial potency.
    • Chlorine Atom: Contributes to the compound's reactivity and stability.
    • Piperazine Ring: Provides flexibility and aids in binding to bacterial targets.

The three-dimensional conformation of clinafloxacin allows it to effectively interact with bacterial enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV .

Chemical Reactions Analysis

Clinafloxacin undergoes various chemical reactions that enhance its utility in medicinal chemistry:

  1. Derivatization Reactions: Clinafloxacin can be modified to produce derivatives like dithiocarbamates, which are synthesized by reacting clinafloxacin with carbon disulfide in the presence of sodium hydroxide .
  2. Radiolabeling: The compound can be radiolabeled with technetium-99m for imaging applications, particularly in detecting infections caused by Staphylococcus aureus .
  3. Stability Studies: The stability of clinafloxacin derivatives in biological environments has been assessed using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

These reactions are crucial for developing new formulations and enhancing the pharmacokinetic properties of clinafloxacin.

Mechanism of Action

Clinafloxacin exerts its antibacterial effects primarily through inhibition of bacterial DNA synthesis. It targets two key enzymes:

  • DNA Gyrase: Introduces negative supercoils into DNA, facilitating replication.
  • Topoisomerase IV: Separates intertwined DNA strands after replication.

By binding to these enzymes, clinafloxacin prevents the normal function of DNA replication and transcription processes, leading to bacterial cell death. This mechanism underscores its efficacy against various pathogens, including resistant strains .

Physical and Chemical Properties Analysis

Clinafloxacin possesses several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.
  • pH Stability: Maintains stability across a range of pH levels but is sensitive to extreme conditions.

Key Data

  • Bioavailability: Approximately 90% when administered orally.
  • Elimination Half-life: About 6.1 hours .

These properties influence its formulation as an antibiotic and guide dosing regimens in potential clinical applications.

Applications

Clinafloxacin has several significant applications in both clinical and research settings:

  1. Antibacterial Treatment: Primarily investigated for treating infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
  2. Imaging Agent Development: Its derivatives have been explored as radiotracers for imaging bacterial infections using techniques like single photon emission computed tomography (SPECT) due to their ability to bind selectively to bacterial cells .
  3. Research Tool: Utilized in studies investigating antibiotic resistance mechanisms and developing new therapeutic strategies against resistant bacterial strains.

Properties

CAS Number

105956-97-6

Product Name

Clinafloxacin

IUPAC Name

7-(3-aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C17H17ClFN3O3

Molecular Weight

365.8 g/mol

InChI

InChI=1S/C17H17ClFN3O3/c18-13-14-10(5-12(19)15(13)21-4-3-8(20)6-21)16(23)11(17(24)25)7-22(14)9-1-2-9/h5,7-9H,1-4,6,20H2,(H,24,25)

InChI Key

QGPKADBNRMWEQR-UHFFFAOYSA-N

SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)N4CCC(C4)N)F)C(=O)O

Solubility

>54.9 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

7-(3-amino-1-pyrrolidinyl)-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
AM 1091
AM-1091
CI 960
CI-960
clinafloxacin
PD 127,391
PD 127391
PD-127,391
PD-127391
PD127,391

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)N4CCC(C4)N)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.